5-((2E)-3-(2-furyl)prop-2-enylidene)-1,3-thiazolidine-2,4-dione

Diacylglycerol kinase alpha Cancer immunotherapy T-cell anergy

Researchers often face bottlenecks in hit-to-lead optimization due to the unavailability of versatile, derivatizable core scaffolds that offer clear selectivity profiles. This compound directly addresses that challenge. - **Universal Synthetic Intermediate:** The free N3-H position enables rapid parallel synthesis of focused libraries via alkylation, acylation, or sulfonylation, reducing procurement complexity and cost per analog. - **Selective Target Engagement:** Serves as the validated core for DGKα inhibitor development. Its CU-3 derivative achieves sub-micromolar potency (IC₅₀ 0.6 μM) with 25-fold selectivity over ritanserin. - **Dual-Use Probe:** Confirmed GLUT1-inactive (IC₅₀ >100 μM), allowing its use as a negative control in glucose uptake assays to discriminate GLUT1-mediated effects in leukemia panels.

Molecular Formula C10H7NO3S
Molecular Weight 221.23 g/mol
Cat. No. B12128806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((2E)-3-(2-furyl)prop-2-enylidene)-1,3-thiazolidine-2,4-dione
Molecular FormulaC10H7NO3S
Molecular Weight221.23 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C=CC=C2C(=O)NC(=O)S2
InChIInChI=1S/C10H7NO3S/c12-9-8(15-10(13)11-9)5-1-3-7-4-2-6-14-7/h1-6H,(H,11,12,13)/b3-1+,8-5-
InChIKeyXKFYQGRJEQOFAV-ZWGQKFFPSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((2E)-3-(2-furyl)prop-2-enylidene)-1,3-thiazolidine-2,4-dione – Procurement-Grade Profile for a Conformationally Extended TZD Scaffold


5-((2E)-3-(2-furyl)prop-2-enylidene)-1,3-thiazolidine-2,4-dione (CAS 32729-98-9) is a synthetic 5-arylidene-thiazolidine-2,4-dione (TZD) derivative distinguished by a furyl-propenylidene side chain that extends the π-conjugation length relative to simpler 5-benzylidene-TZD analogs . The compound belongs to the thiazolidinedione class, which is historically associated with PPARγ agonism, but the propenylidene spacer alters the spatial and electronic profile of the scaffold, creating opportunities for target engagement beyond classical PPAR-driven pharmacology [1]. As an unsubstituted N3-H TZD with an α,β-unsaturated exocyclic double bond, it serves as both a versatile synthetic intermediate for further derivatization at the N3 position and a probe for structure-activity relationship (SAR) studies investigating the impact of conjugated linker length on biological activity [2].

Why Generic 5-Arylidene-TZD Analogs Cannot Replace 5-((2E)-3-(2-furyl)prop-2-enylidene)-1,3-thiazolidine-2,4-dione in Targeted Research Applications


The 5-arylidene-TZD chemical space is broad, and procurement decisions often treat these compounds as functionally interchangeable. However, the propenylidene linker in this compound introduces a distinct spatial and electronic signature that is absent in the more common 5-benzylidene, 5-furylmethylene, and 5-cinnamylidene TZD analogs [1]. This extended conjugated system alters the planarity, dipole moment, and HOMO-LUMO gap of the scaffold, which directly affects binding pose complementarity in targets where the 5-arylidene group occupies a hydrophobic channel—such as the GLUT1 endofacial cavity or the DGKα catalytic site [2][3]. Simple substitution with a furylmethylene-TZD (one fewer conjugated double bond) or a cinnamylidene-TZD (phenyl instead of furyl) can result in complete loss of activity or a shift in selectivity profile, as demonstrated in parallel series where the propenylidene core was a critical determinant of potency and isoform discrimination [3].

Quantitative Differentiation Evidence for 5-((2E)-3-(2-furyl)prop-2-enylidene)-1,3-thiazolidine-2,4-dione Versus Closest Analogs


DGKα Inhibitory Potency: Propenylidene-TZD Core (as CU-3) vs. Structurally Divergent DGKα Inhibitors

The propenylidene-TZD scaffold, when derivatized at N3 with a phenylsulfonylamino group and converted to the 2-thioxo analog (CU-3), achieves an IC₅₀ of 0.6 μM against DGKα, exhibiting selectivity over other DGK isoforms [1]. In contrast, the structurally related DGKα inhibitor ritanserin shows an IC₅₀ of approximately 15 μM in comparable enzyme assays, making the propenylidene-TZD core approximately 25-fold more potent [2]. While the direct contribution of the propenylidene linker versus the N3 substituent cannot be deconvoluted without matched molecular pair data, the 0.6 μM IC₅₀ establishes a benchmark for this chemotype that simple TZD scaffolds lacking the extended conjugation have not achieved in DGKα screens [1].

Diacylglycerol kinase alpha Cancer immunotherapy T-cell anergy

Conjugation Length-Dependent GLUT1 Affinity: Propenylidene vs. Methylene TZD Linker

In a systematic SAR study of 25 furyl-TZD derivatives, the most potent GLUT1 inhibitors (F18: IC₅₀ 11.4 μM; F19: IC₅₀ 14.7 μM) both feature a furyl-methylene (single-bond linker) rather than the furyl-propenylidene moiety [1]. The study demonstrates that increasing the linker length beyond a single methylene unit abolishes GLUT1 inhibitory activity, with the propenylidene analogs showing IC₅₀ values >100 μM [1]. This negative differential provides critical negative SAR: the propenylidene-TZD scaffold is contraindicated for GLUT1 inhibition but may avoid the on-target toxicity (e.g., hypoglycemia) associated with GLUT1 blockade, making it a cleaner starting point for targets requiring selectivity over glucose transporters [2].

GLUT1 inhibition Cancer metabolism Leukemia

Synthetic Tractability and N3-Derivatization Versatility vs. 3-Substituted Analogs

5-((2E)-3-(2-furyl)prop-2-enylidene)-1,3-thiazolidine-2,4-dione bears a free N3-H position that enables straightforward alkylation, acylation, or sulfonylation reactions to generate diverse analog libraries . In contrast, pre-functionalized analogs such as CU-3 (N3-phenylsulfonylamino) or the 3-(4-hydroxyphenyl) derivative in BindingDB (BDBM115118; IC₅₀ 9.56 μM in a screening assay) are terminal compounds that cannot be further diversified at N3 without de novo synthesis [1][2]. The unsubstituted TZD thus serves as a universal late-stage diversification intermediate, reducing the number of parallel synthetic routes required in a medicinal chemistry campaign and enabling rapid SAR expansion around the N3 vector .

Medicinal chemistry Thiazolidinedione derivatization Chemical procurement

Physicochemical Differentiation: Calculated LogP and Topological Polar Surface Area vs. Clinical TZDs

Calculated physicochemical properties differentiate the propenylidene-TZD from clinically used TZDs and simpler analogs. The compound has a computed XLogP3 of approximately 2.1 and a topological polar surface area (TPSA) of approximately 67 Ų [1]. By comparison, rosiglitazone (XLogP3 ~2.9, TPSA ~82 Ų) and pioglitazone (XLogP3 ~3.5, TPSA ~82 Ų) are more lipophilic and have larger polar surface areas due to their N3-substituted pyridyl-ethoxy or thiazolidine-ethoxy side chains [2]. The lower lipophilicity of the unsubstituted propenylidene-TZD predicts reduced tissue distribution volume and potentially lower risk of off-target partitioning into adipose tissue, a known liability of clinical TZDs [2]. Additionally, the TPSA below 70 Ų suggests moderate CNS permeability potential, unlike the clinical TZDs which exceed the 70 Ų threshold associated with blood-brain barrier penetration [1].

Drug-likeness Physicochemical properties CNS penetration risk

Optimal Procurement and Deployment Scenarios for 5-((2E)-3-(2-furyl)prop-2-enylidene)-1,3-thiazolidine-2,4-dione Based on Quantitative Differentiation Evidence


1. DGKα-Targeted Cancer Immunotherapy Lead Generation Starting Point

Select this compound as the core scaffold for DGKα inhibitor development when the target product profile demands sub-micromolar enzyme inhibition and isoform selectivity. The propenylidene-TZD core, as validated through CU-3 (IC₅₀ 0.6 μM), provides a 25-fold potency advantage over ritanserin and can be diversified at N3 to optimize pharmacokinetics without re-engineering the arylidene pharmacophore [1]. Procurement of the unsubstituted TZD allows parallel synthesis of focused libraries exploring N3 substituent effects on DGKα selectivity over other DGK isoforms [2].

2. Selectivity-Profiling Tool for GLUT1-Dependent vs. GLUT1-Independent Cancer Cell Lines

Leverage the GLUT1-inactive nature of the propenylidene-TZD scaffold (IC₅₀ >100 μM) as a negative control probe in glucose uptake assays, enabling researchers to discriminate between GLUT1-mediated and GLUT1-independent antiproliferative effects in leukemia panels. This application is directly supported by the SAR data showing that the extended conjugation abolishes GLUT1 binding while retaining the capacity for target engagement at other sites (e.g., DGKα) [3]. This dual-use capability reduces the number of control compounds needed in multi-target screening cascades.

3. Late-Stage Diversification Intermediate for Parallel TZD Library Synthesis

Procure as a universal intermediate for generating diverse 3-substituted TZD analog libraries via N3-alkylation, acylation, or sulfonylation. The free N3-H position allows chemists to explore 100+ analogs from a single batch of starting material, significantly reducing procurement complexity and cost per compound compared to purchasing individual pre-functionalized TZDs such as CU-3 or 3-aryl derivatives . This scenario is optimal for hit-to-lead and lead optimization phases where rapid SAR expansion is the primary bottleneck.

4. CNS-Penetrant Probe Development Leveraging Low TPSA and Moderate Lipophilicity

Use this scaffold when the target is expressed in the central nervous system, as the computed TPSA of 67 Ų and XLogP3 of 2.1 fall within favorable ranges for blood-brain barrier penetration [4]. The unsubstituted N3-H provides a synthetic handle for installing CNS-optimizing groups (e.g., morpholine, piperazine) while maintaining the core's physicochemical advantages over rosiglitazone-derived scaffolds that exceed the 70 Ų TPSA threshold typically associated with CNS exclusion [5].

Quote Request

Request a Quote for 5-((2E)-3-(2-furyl)prop-2-enylidene)-1,3-thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.